REACTION_CXSMILES
|
[P:1]([Cl:4])(Cl)Cl.[CH:5]1[CH:10]=[C:9]2[CH:11]=[CH:12][C:13]([OH:26])=[C:14]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[CH:18]=[CH:17][C:16]=3[OH:25])[C:8]2=[CH:7][CH:6]=1>>[P:1]1([Cl:4])[O:26][C:13]2[CH:12]=[CH:11][C:9]3[C:8]([C:14]=2[C:15]2[C:24]4[C:19]([CH:18]=[CH:17][C:16]=2[O:25]1)=[CH:20][CH:21]=[CH:22][CH:23]=4)=[CH:7][CH:6]=[CH:5][CH:10]=3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
P1(OC2=C(C3=CC=CC=C3C=C2)C2=C(C=CC3=CC=CC=C23)O1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |